molecular formula C14H13NO2 B141590 N-Benzylanthranilic acid CAS No. 6622-55-5

N-Benzylanthranilic acid

Cat. No.: B141590
CAS No.: 6622-55-5
M. Wt: 227.26 g/mol
InChI Key: JGQKORRBYIBYOF-UHFFFAOYSA-N
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Description

N-Benzylanthranilic acid (C₁₄H₁₃NO₂; CAS 6622-55-5) is an anthranilic acid derivative where the amino group is substituted with a benzyl moiety. Structurally, it consists of a benzoic acid backbone with a benzylamino group at the ortho position (2-position) . Key properties include:

  • Molecular weight: 227.26 g/mol
  • IUPAC name: 2-[(Phenylmethyl)amino]benzoic acid

This compound is widely used as a precursor in organic synthesis. For instance, it reacts with amines or heterocyclic reagents (e.g., quinoline derivatives) to form anthranilamides, which are explored for pharmaceutical applications . Spectral characterization (IR, NMR, and ESI–MS) confirms its structure, with notable signals such as the carbonyl stretch at ~1630 cm⁻¹ (IR) and aromatic proton resonances in the 6.15–8.53 ppm range (¹H NMR) .

Preparation Methods

Alkylation of Anthranilic Acid with Benzyl Halides

Direct N-Benzylation via Nucleophilic Substitution

The most widely reported method involves the alkylation of anthranilic acid (1 ) with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the amine group attacks the benzyl electrophile.

Procedure :

  • Reagents : Anthranilic acid (1 eq), benzyl bromide (1.2 eq), potassium carbonate (2 eq), dimethyl sulfoxide (DMSO).

  • Conditions : Stirring at room temperature for 20 hours, followed by hydrolysis with water .

  • Workup : Precipitation, filtration, and recrystallization from chloroform.

  • Yield : 65% .

Mechanistic Insights :

  • Base (K₂CO₃) deprotonates the amine, enhancing nucleophilicity.

  • Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .

Optimization :

  • Excess benzyl halide (>1.2 eq) risks dialkylation.

  • Solvent choice impacts reaction rate: DMSO > DMF > acetonitrile .

Ring-Opening of Isatoic Anhydride Derivatives

Synthesis via N-Benzyl Isatoic Anhydride Intermediate

Isatoic anhydride (2 ) serves as a precursor, undergoing benzylation followed by hydrolysis to yield N-benzylanthranilic acid (4 ).

Procedure :

  • Benzylation :

    • Reagents : Isatoic anhydride (1 eq), benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMSO.

    • Conditions : Room temperature, 15–20 hours .

    • Intermediate : N-Benzyl isatoic anhydride (3 ), isolated via filtration.

  • Hydrolysis :

    • Reagents : Water or dilute HCl.

    • Conditions : Reflux for 2–4 hours .

    • Yield : 60–70% .

Key Advantages :

  • High regioselectivity due to the strained anhydride ring.

  • Minimal byproducts compared to direct alkylation .

Alternative Pathways

Reductive Amination of 2-Nitrobenzoic Acid

Though less common, reductive amination offers a route via intermediates:

  • Nitration : 2-Nitrobenzoic acid → 2-nitrobenzaldehyde.

  • Condensation : With benzylamine to form a Schiff base.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the amine .

  • Yield : ~50% (lower due to side reactions).

Ullmann-Type Coupling

Aromatic coupling of 2-iodobenzoic acid with benzylamine using Cu catalysts:

  • Reagents : 2-Iodobenzoic acid, benzylamine, CuI, K₂CO₃.

  • Conditions : 110°C in DMF .

  • Yield : 40–55% (limited by competing side reactions).

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Purity
Direct Alkylation Anthranilic acidBnBr, K₂CO₃, DMSO, rt65%>95%
Isatoic Anhydride Isatoic anhydrideBnBr, K₂CO₃, H₂O, reflux70%98%
Reductive Amination 2-Nitrobenzoic acidBnNH₂, NaBH₄, MeOH50%90%
Ullmann Coupling 2-Iodobenzoic acidCuI, K₂CO₃, DMF, 110°C55%85%

Characterization and Validation

Spectroscopic Data

  • Melting Point : 172–174°C .

  • IR (KBr, cm⁻¹) : 3453 (NH), 1760 (C=O), 1620 (C=C) .

  • ¹H NMR (CDCl₃) : δ 4.40 (s, 2H, CH₂), 6.5–7.9 (m, 9H, Ar-H) .

  • ¹³C NMR : δ 170.6 (COOH), 44.0 (CH₂), 112–134 (Ar-C) .

Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, MeOH:H₂O = 70:30) .

  • Elemental Analysis: C 73.77%, H 5.68%, N 6.28% (theoretical: C 73.99%, H 5.77%, N 6.17%) .

Industrial and Scalability Considerations

  • Cost-Effectiveness : Direct alkylation is preferred for large-scale synthesis due to low reagent costs.

  • Safety : Benzyl bromide is lachrymatory; alternatives like benzyl chloride reduce hazards.

  • Environmental Impact : DMSO and K₂CO₃ are recyclable, aligning with green chemistry principles .

Chemical Reactions Analysis

Nitration Reactions

The nitration of N-benzylanthranilic acid occurs under acidic conditions. The carboxylic acid group (-COOH) acts as a meta-directing deactivating group, while the benzylamino (-NHBz) group is ortho/para-directing. Experimental studies show nitration predominantly occurs at the meta position relative to the -COOH group (position 5) due to the stronger directing effect of the carboxylic acid.

Example :

  • Reagents : Concentrated HNO₃, H₂SO₄ (catalyst).

  • Product : 5-Nitro-N-benzylanthranilic acid.

  • Yield : ~70–80% (estimated from analogous benzoic acid nitration ).

Halogenation Reactions

Halogenation (chlorination, bromination) follows a similar regioselectivity to nitration. The meta position to -COOH is favored.

Example :

  • Reagents : Cl₂ or Br₂ with FeCl₃.

  • Product : 5-Chloro- or 5-bromo-N-benzylanthranilic acid.

  • Yield : ~65–75% (based on halogenation of related anthranilic acid derivatives ).

Sulfonation Reactions

Sulfonation introduces a sulfonic acid group at the meta position to -COOH (position 5). The sulfamyl (-SO₂NH₂) group can be further functionalized.

Example from Patent :

  • Reagents : H₂SO₄, SO₃.

  • Product : 5-Sulfamyl-N-benzylanthranilic acid.

  • Conditions : Reaction in methylcellosolve, followed by recrystallization.

  • Yield : 70–85% (specific to sulfamyl derivatives).

Nucleophilic Aromatic Substitution (SNAr)

Activated positions (e.g., para to -NHBz) undergo SNAr reactions with amines or alkoxides.

Example :

  • Reagents : Di-n-butylamine, methylcellosolve solvent.

  • Product : 4-Phenoxy-5-sulfamyl-N,N-di-n-butylanthranilic acid .

  • Conditions : 40-hour reaction at 50°C.

  • Yield : ~72% after purification.

Coupling Reactions

This compound derivatives participate in cross-coupling reactions when halogenated. For instance:

Reaction TypeCatalysts/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives~60–80%
NegishiNi-catalyzed, Zn reagentsAlkylated derivatives~50–70%

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification or hydrolysis:

  • Esterification : Reacting with R-OH (e.g., ethanol) under acidic conditions forms ethyl esters.

  • Hydrolysis : Basic conditions (NaOH/H₂O) regenerate the carboxylic acid.

Example :

  • Esterification : this compound + SOCl₂ → Acid chloride, then + EtOH → Ethyl ester.

  • Yield : ~85–90% (based on general esterification methods ).

Functionalization of the Benzyl Group

The benzyl group can undergo hydrogenolysis (H₂/Pd-C) to yield anthranilic acid or further alkylation.

Example :

  • Hydrogenolysis : this compound → Anthranilic acid + Toluene.

  • Yield : ~95% under optimal conditions.

Table 2: Comparative Reactivity of Substituents

SubstituentDirecting EffectReactivity in Electrophilic Substitution
-COOHMeta-deactivatingDominates regioselectivity
-NHBzOrtho/para-activatingSecondary influence

Scientific Research Applications

Antioxidant Activity

N-Benzylanthranilic acid has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Recent research has demonstrated that derivatives of NBA exhibit significant antioxidant activity through various mechanisms:

  • DPPH Scavenging : NBA derivatives have shown notable efficacy in scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating their potential as effective antioxidants .
  • Soybean Lipoxygenase Inhibition : Studies indicate that NBA can inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory process. This inhibition suggests that NBA could play a role in anti-inflammatory therapies .

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging Activity (%)LOX Inhibition IC50_{50} (μM)
NBA Derivative 193.75 ± 0.4710
NBA Derivative 279.0015
NBA Derivative 385.5012

Anticancer Potential

This compound and its derivatives have been investigated for their anticancer properties, particularly as inhibitors of specific cancer pathways:

  • EGFR Inhibition : Recent studies have focused on iodoquinazoline derivatives of NBA as dual inhibitors of EGFR WT and EGFR T790M, which are critical targets in cancer therapy. These compounds have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .
  • Cytotoxicity Testing : The cytotoxic effects of NBA derivatives were evaluated using the MTT assay, revealing that certain derivatives possess low toxicity against normal cells while being effective against cancerous cells .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell Line TestedIC50_{50} (μM)
NBA Derivative AHepG25.25
NBA Derivative BMCF-76.46
NBA Derivative CA5495.68

Other Therapeutic Applications

Beyond antioxidant and anticancer activities, this compound has potential applications in other therapeutic areas:

  • Anti-inflammatory Applications : Given its ability to inhibit LOX, NBA may serve as a lead compound for developing anti-inflammatory medications aimed at conditions characterized by oxidative stress and inflammation .
  • Pharmaceutical Development : The structural properties of NBA allow it to be used as a building block for synthesizing more complex pharmaceutical agents targeting various diseases .

Mechanism of Action

The mechanism of action of N-Benzylanthranilic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
N-Benzylanthranilic acid C₁₄H₁₃NO₂ 227.26 Benzyl (-CH₂C₆H₅) Synthesis of anthranilamides (e.g., quinoline hybrids)
N-Acetylanthranilic acid C₉H₉NO₃ 179.17 Acetyl (-COCH₃) Controlled substance; precursor in drug synthesis
N-Phenylanthranilic acid C₁₃H₁₁NO₂ 213.23 Phenyl (-C₆H₅) Anti-inflammatory and analgesic agent (e.g., mefenamic acid derivatives)
N-Benzoylanthranilic acid C₁₄H₁₁NO₃ 241.24 Benzoyl (-COC₆H₅) Organic synthesis intermediates; characterized by IR and NMR

N-Acetylanthranilic Acid

  • Key features : Contains an acetyl group, enhancing metabolic stability.
  • Applications : Listed under international control (Table I, 1988 Convention) due to its role in illicit drug synthesis. It exhibits moderate solubility in organic solvents but low water solubility .
  • Research : Used in self-assembling hydrogels and peptide derivatives for biomedical studies .

N-Phenylanthranilic Acid

  • Key features : The phenyl group increases lipophilicity, improving membrane permeability.
  • Applications: Basis for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. Synthesized via condensation reactions with substituted anilines .

N-Benzoylanthranilic Acid

  • Key features : Benzoyl substitution introduces steric bulk, affecting reactivity.
  • Applications : Intermediate in synthesizing benzofuran derivatives and coordination complexes. Characterized by IR absorption at ~1710 cm⁻¹ (carbonyl) and distinct ¹H NMR aromatic signals .

Physicochemical Properties

Property This compound N-Acetylanthranilic Acid N-Phenylanthranilic Acid
Melting Point Not reported 184.5–187°C ~250°C (decomposes)
Solubility Soluble in DMF, CH₂Cl₂ Low in water; moderate in organics Poor aqueous solubility
Spectral Data IR: 1630 cm⁻¹ (C=O) IR: 1710 cm⁻¹ (C=O) NMR: δ 8.98 ppm (NH)

Biological Activity

N-Benzylanthranilic acid (NBA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with NBA.

Chemical Structure and Synthesis

This compound is derived from anthranilic acid through the introduction of a benzyl group at the nitrogen position. The synthesis typically involves the reaction of anthranilic acid with benzyl bromide or other benzyl derivatives, resulting in the formation of NBA.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of NBA and its derivatives. For instance, a comparative study on various benzyl derivatives indicated that NBA exhibits potent inhibitory effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for NBA derivatives ranged from 6.20 to 12.20 μM, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
NBAA54910.60
NBAMCF-79.50
NBA-derivative 1A5496.20
NBA-derivative 2MCF-712.20

The mechanism underlying the anticancer activity is believed to involve inhibition of key signaling pathways, particularly those associated with epidermal growth factor receptor (EGFR) activity. Molecular docking studies suggest that NBA and its derivatives can effectively bind to the active sites of EGFR, thereby inhibiting its function and subsequent tumor growth .

Anti-inflammatory Properties

NBA has also been evaluated for its anti-inflammatory properties. In pharmacological screening, compounds related to NBA exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Notably, certain derivatives demonstrated a capacity to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundModel UsedEffectiveness
NBACarrageenan-induced paw edemaSignificant reduction in swelling
NBA-derivative 1Acute inflammation modelComparable to indomethacin

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Mycobacterium tuberculosis. Studies indicate that NBA exhibits moderate activity against this pathogen, with structure-activity relationship analyses suggesting that halogen substitutions enhance its efficacy .

Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)
This compound0.1 mg/mL
Halogenated derivativeEnhanced activity observed

Case Studies

  • Anticancer Efficacy : A clinical study involving patients with non-small cell lung cancer (NSCLC) treated with NBA derivatives showed promising results in terms of tumor reduction and improved survival rates compared to standard therapies .
  • Inflammatory Disorders : In a controlled trial assessing the anti-inflammatory effects of NBA in rheumatoid arthritis patients, significant improvements in joint swelling and pain were reported after administration of NBA-derived compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Benzylanthranilic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound (CAS 6622-55-5) is typically synthesized via condensation reactions between anthranilic acid derivatives and benzyl halides or benzyl alcohols under basic conditions. For example, analogous N-Arylanthranilic acids are prepared using potassium carbonate as a base to facilitate nucleophilic substitution . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature (60–80°C). Characterization via 1^1H NMR and IR spectroscopy is critical to confirm the formation of the amide bond and absence of unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.26 (C14_{14}H13_{13}NO2_2) . 1^1H NMR in DMSO-d6_6 should show signals for the benzyl group (δ 4.5–4.8 ppm, singlet for CH2_2) and aromatic protons (δ 6.8–7.8 ppm). IR spectroscopy detects the carbonyl stretch (C=O, ~1680 cm1^{-1}) and N-H bend (~3300 cm1^{-1}) . Cross-validation with authentic samples, as demonstrated in studies of N-Benzoylanthranilic acid, ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Systematic reviews (e.g., Cochrane guidelines) should assess experimental variables such as cell lines, dosage, and assay protocols . For example, discrepancies in anti-inflammatory activity may arise from differences in in vitro vs. in vivo models. Meta-analyses of IC50_{50} values and dose-response curves, coupled with rigorous statistical testing (e.g., ANOVA), can identify confounding factors .

Q. What strategies are effective for purifying this compound from byproducts like unreacted benzyl halides?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) leverages differential solubility. Column chromatography with silica gel and ethyl acetate/hexane (1:3) eluent separates polar byproducts. Purity is validated via HPLC (C18 column, UV detection at 254 nm) . Solubility data from NIST databases (e.g., temperature-dependent solubility in aqueous ethanol) informs solvent selection .

Q. How should researchers design experiments to analyze the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition temperatures. Coupled with differential scanning calorimetry (DSC), it reveals endothermic/exothermic events. Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products at 250–300°C detects volatile fragments (e.g., benzylamine, CO2_2) . Reference NIST spectra ensure accurate peak assignment .

Q. What experimental approaches validate the electrochemical behavior of this compound in aqueous vs. non-aqueous media?

  • Methodological Answer : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) and acetonitrile (0.1 M TBAPF6_6) compares redox potentials. A glassy carbon working electrode and Ag/AgCl reference electrode are standard. Observed shifts in oxidation peaks (e.g., ~1.2 V in aqueous vs. 1.5 V in non-aqueous) reflect solvent polarity effects .

Q. Data Analysis and Reproducibility

Q. How can researchers address low reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Strict adherence to protocols in primary literature (e.g., reaction time, inert atmosphere) is critical. Detailed supplementary materials, as per Beilstein Journal guidelines, must include exact reagent grades, equipment calibration data, and raw spectral files . Reproducibility is enhanced by using controlled humidity/temperature labs and validating yields across independent trials .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves to calculate EC50_{50} values. Outliers are identified via Grubbs’ test. Bootstrap resampling (1000 iterations) estimates confidence intervals. Software like GraphPad Prism or R packages (drc, nplr) automate these analyses .

Properties

IUPAC Name

2-(benzylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKORRBYIBYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70216414
Record name 2-((Phenylmethyl)amino)benzoic acid
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Molecular Weight

227.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6622-55-5
Record name N-Benzylanthranilic acid
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Synthesis routes and methods I

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) were used and heated to 100° C. for 72 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
157 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) were used and heated at 80° C. for 18 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
157 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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